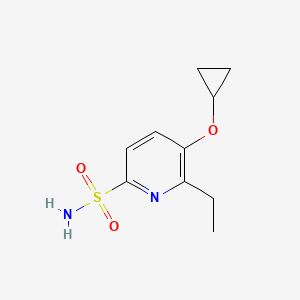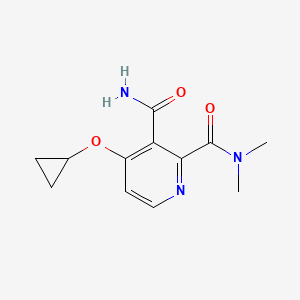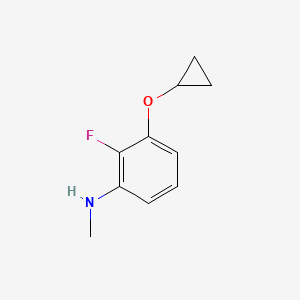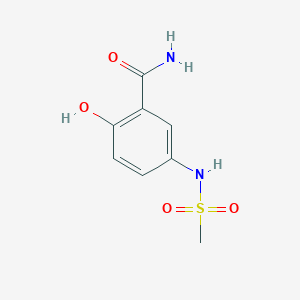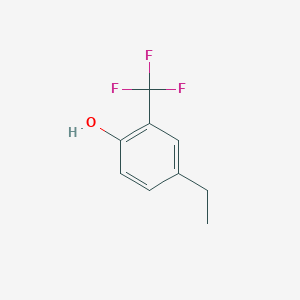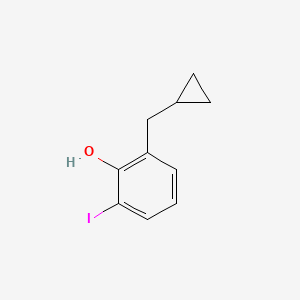
2-Amino-6-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3. This compound is characterized by the presence of an amino group and a tert-butoxycarbonyl-protected amino group attached to the nicotinic acid structure. The tert-butoxycarbonyl group is commonly used in organic synthesis as a protecting group for amines, making this compound valuable in various chemical reactions and synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid typically involves the protection of the amino group on nicotinic acid using tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran at room temperature. The protected intermediate is then subjected to further reactions to introduce the amino group at the 6-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often involve the use of acids like trifluoroacetic acid to remove the tert-butoxycarbonyl group.
Major Products
The major products formed from these reactions include various derivatives of nicotinic acid with different functional groups, which can be used in further chemical synthesis or as intermediates in pharmaceutical production.
Applications De Recherche Scientifique
2-Amino-6-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical products and as a reagent in industrial processes.
Mécanisme D'action
The mechanism of action of 2-Amino-6-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The tert-butoxycarbonyl group provides stability and protection to the amino group, allowing for controlled reactions and modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-(((tert-butoxycarbonyl)amino)methyl)hexanoic acid: A similar compound with a hexanoic acid backbone instead of nicotinic acid.
2-Amino-6-(((tert-butoxycarbonyl)amino)methyl)propanoic acid: Another similar compound with a propanoic acid backbone.
Uniqueness
2-Amino-6-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid is unique due to its nicotinic acid structure, which imparts specific biochemical properties and potential therapeutic applications. The presence of the tert-butoxycarbonyl group also allows for selective reactions and modifications, making it a versatile compound in organic synthesis.
Propriétés
Formule moléculaire |
C12H17N3O4 |
|---|---|
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
2-amino-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)14-6-7-4-5-8(10(16)17)9(13)15-7/h4-5H,6H2,1-3H3,(H2,13,15)(H,14,18)(H,16,17) |
Clé InChI |
CSXKFYKLURZVCB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=NC(=C(C=C1)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


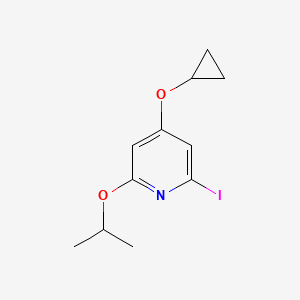


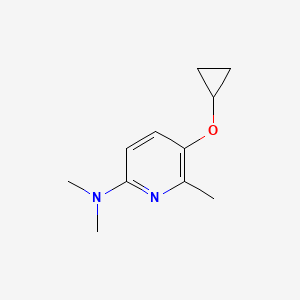
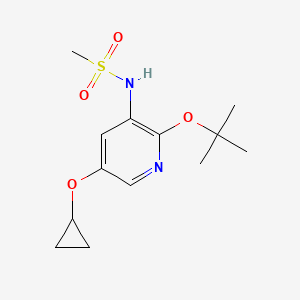
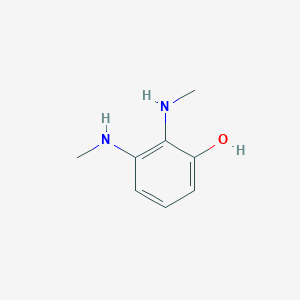
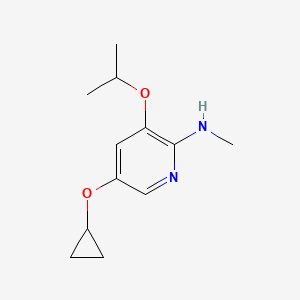
![1-[2-(Chloromethyl)-5-hydroxypyridin-4-YL]ethanone](/img/structure/B14834661.png)
